molecular formula C10H11IO B14834699 2-(Cyclopropylmethyl)-6-iodophenol

2-(Cyclopropylmethyl)-6-iodophenol

Cat. No.: B14834699
M. Wt: 274.10 g/mol
InChI Key: KDHGIKMMYMROMR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-iodophenol is a phenolic compound featuring a cyclopropylmethyl substituent at the 2-position and an iodine atom at the 6-position of the aromatic ring.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-iodophenol

InChI

InChI=1S/C10H11IO/c11-9-3-1-2-8(10(9)12)6-7-4-5-7/h1-3,7,12H,4-6H2

InChI Key

KDHGIKMMYMROMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the cyclopropylmethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenol ring. The cyclopropylmethyl group can be introduced via a Grignard reaction or other alkylation methods .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the iodination and alkylation processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)-6-iodophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Cyclopropylmethyl)-6-iodophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-iodophenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts key molecular features of 2-(Cyclopropylmethyl)-6-iodophenol with structurally related compounds:

Compound Name Molecular Formula Average Mass (g/mol) Substituents (Position 2 / Position 6) Key Features
This compound* C₁₀H₁₁IO ~274.10† Cyclopropylmethyl / Iodine High molecular weight, iodine's electronegativity
2-Isopropyl-6-propylphenol C₁₂H₁₈O 178.275 Isopropyl / Propyl Aliphatic substituents, lower acidity
2-Cyclopropyl-6-isopropylphenol C₁₂H₁₄O 174.24 Cyclopropyl / Isopropyl Strain from cyclopropane ring

*Hypothetical data inferred from structural analogs.
†Calculated based on iodine’s atomic mass (126.90 g/mol).

Key Observations:
  • Molecular Weight: The iodine atom in this compound contributes to a significantly higher mass (~274 g/mol) compared to alkyl-substituted analogs like 2-Isopropyl-6-propylphenol (178 g/mol) .
  • Substituent Effects: Electron-Withdrawing Iodine: Enhances phenol acidity (pKa ~8–9 estimated) compared to alkyl-substituted derivatives (pKa ~10–11 for 2-Isopropyl-6-propylphenol) due to iodine’s inductive effect .

Physicochemical Properties

Solubility and Stability:
  • Iodophenols: Generally exhibit lower water solubility than alkylphenols due to iodine’s hydrophobicity. However, the cyclopropylmethyl group may slightly improve solubility in organic solvents .
  • Thermal Stability : Iodine’s larger atomic radius and weaker C-I bond (compared to C-C or C-H) may reduce thermal stability, favoring decomposition at elevated temperatures .
Reactivity:
  • Acidity: The iodine atom at position 6 withdraws electron density, stabilizing the phenoxide ion and increasing acidity. This contrasts with 2-Isopropyl-6-propylphenol, where electron-donating alkyl groups decrease acidity .
  • Nucleophilic Substitution: The iodine atom in this compound can act as a leaving group in SN2 reactions, a feature absent in alkyl-substituted analogs .

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